molecular formula C18H16O2 B14473060 Propyl anthracene-9-carboxylate CAS No. 71942-30-8

Propyl anthracene-9-carboxylate

Cat. No.: B14473060
CAS No.: 71942-30-8
M. Wt: 264.3 g/mol
InChI Key: BWVSAYRMFMLUSW-UHFFFAOYSA-N
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Description

Propyl anthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a propyl group attached to the anthracene ring at the 9th position, with a carboxylate functional group. The structure of this compound is characterized by its large conjugated π-system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Anthracene-9-carboxylic acid+PropanolAcid catalystPropyl anthracene-9-carboxylate+Water\text{Anthracene-9-carboxylic acid} + \text{Propanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Anthracene-9-carboxylic acid+PropanolAcid catalyst​Propyl anthracene-9-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl anthracene-9-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Propyl anthracene-9-methanol.

    Substitution: Halogenated anthracene derivatives.

Mechanism of Action

The mechanism of action of propyl anthracene-9-carboxylate involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. The large conjugated π-system of the anthracene ring allows for efficient electron transfer and energy absorption, making it suitable for applications in photonics and optoelectronics .

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carboxylic acid: The parent compound with a carboxylic acid group instead of a carboxylate ester.

    Propyl anthracene-9-methanol: A reduced form of propyl anthracene-9-carboxylate with an alcohol group.

    Anthracene-9-carbaldehyde: An aldehyde derivative of anthracene.

Uniqueness

This compound is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid and alcohol counterparts. Its ability to form stable complexes with metals and its strong optical properties make it particularly valuable in materials science and optoelectronics .

Properties

CAS No.

71942-30-8

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

propyl anthracene-9-carboxylate

InChI

InChI=1S/C18H16O2/c1-2-11-20-18(19)17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17/h3-10,12H,2,11H2,1H3

InChI Key

BWVSAYRMFMLUSW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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